
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, also known as BPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTA is a member of the acrylamide family of compounds, which are known for their diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for protein labeling and imaging. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to selectively bind to cysteine residues in proteins, allowing for the specific labeling and visualization of these proteins in living cells.
In addition to its use as a fluorescent probe, 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has also been studied for its potential as a drug candidate. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood, but it is believed to involve the covalent modification of cysteine residues in proteins. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide contains a Michael acceptor group that reacts with the thiol group of cysteine, forming a covalent bond. This modification can lead to changes in protein function and structure, which may contribute to the observed biological effects of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide can inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases. 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is its selectivity for cysteine residues in proteins. This allows for the specific labeling and visualization of these proteins in living cells. Another advantage is its potential as a drug candidate, with anti-inflammatory and anti-cancer properties.
However, there are also limitations to the use of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide in lab experiments. One limitation is its potential toxicity, as the covalent modification of cysteine residues can lead to changes in protein function and structure. Another limitation is the potential for non-specific labeling of proteins, as other amino acids such as methionine and histidine can also react with 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide.
Zukünftige Richtungen
There are several future directions for research on 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is the development of new fluorescent probes based on 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, with increased selectivity and sensitivity for cysteine residues in proteins. Another area of interest is the optimization of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide as a drug candidate, with increased potency and reduced toxicity.
In addition, further studies are needed to fully understand the mechanism of action of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide, and its potential applications in other areas of scientific research. Overall, 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide is a promising compound with diverse biological and chemical properties, and its continued study is likely to yield new insights and applications in the future.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 2-thienylmethylamine with 3-(4-bromophenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide. This method has been optimized to produce high yields and purity of 3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide for use in scientific research.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYQVBSSUGXQQW-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N-(2-thienylmethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
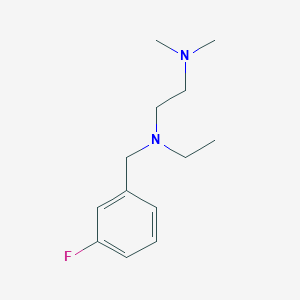
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
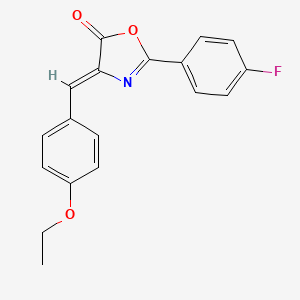

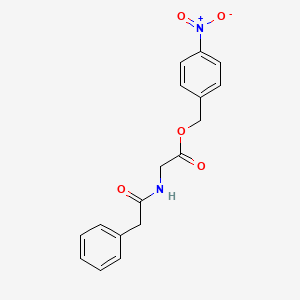


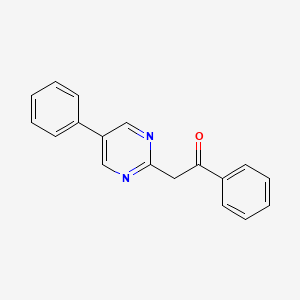
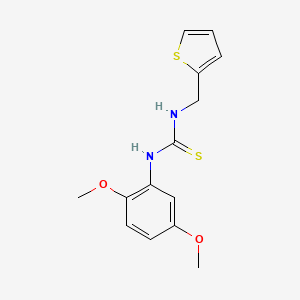

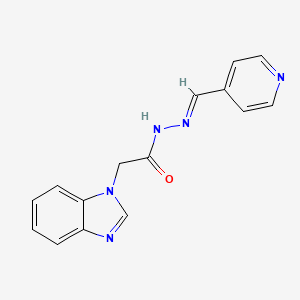
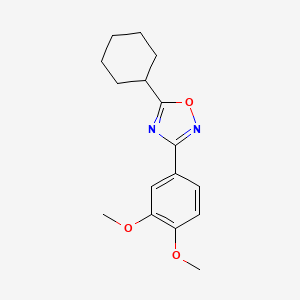
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)